NSC232003

Epigenetics DNA methylation UHRF1 inhibition

Researchers seeking to dissect UHRF1-dependent DNA methylation maintenance without confounding topoisomerase II activity encounter limited tool compound options. NSC232003 (CAS 1905453-18-0) is the first reported small-molecule inhibitor occupying the 5-methylcytosine-binding pocket of the UHRF1 SRA domain, directly disrupting DNMT1/UHRF1 complex formation. - DNMT1/UHRF1 interaction disruption IC50: 15 µM in U251 glioma cells; global 5mC demethylation IC50: 15 µM. - Validated in vivo: 5 mg/kg i.p. suppresses tumor growth in KYSE450 esophageal xenograft model over 3 weeks. - Clean mechanism: no DNA intercalation or topoisomerase inhibition reported; available free via NCI/DTP repository for initial screening.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
Cat. No. B1663446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC232003
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CNC(=O)NC1=O
InChIInChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11)/b9-3+
InChIKeyUDHCVAJUUVCYHW-YCRREMRBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NSC232003 Product Overview


NSC232003 (CAS 1905453-18-0) is a uracil derivative and the first reported small-molecule inhibitor that specifically targets the 5-methylcytosine (5mC) binding pocket of the SET and RING-associated (SRA) domain of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1) [1]. By occupying this pocket, NSC232003 disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to global DNA cytosine demethylation in cellular contexts . The compound was identified via a tandem virtual screening approach of the NCI/DTP small molecule repository and is freely available for research use [1].

First-reported SRA-domain chemical probe for UHRF1-DNMT1 interaction studies
Validated cellular demethylation activity supports epigenetic reprogramming research
Freely available via NCI/DTP, suitable for academic screening workflows

NSC232003's Distinct Profile


UHRF1 is a multidomain epigenetic regulator, and small-molecule inhibitors targeting its distinct functional domains (SRA, PHD, TTD) exhibit divergent mechanisms, potencies, and cellular activities [1]. For instance, while the PHD inhibitor MLD5 achieves an IC50 of 7.4 µM against the UHRF1-histone interaction, it does not disrupt DNMT1/UHRF1 complex formation or directly modulate DNA methylation . Conversely, the SRA-domain binder UF146 shows sub-micromolar potency (IC50 499.4 nM) in FRET assays but its cell permeability and in vivo utility remain less defined . Anthracycline-derived UHRF1 inhibitors (e.g., mitoxantrone, idarubicin) carry confounding topoisomerase II poisoning activity that complicates epigenetic interpretation [2]. Substituting any of these for NSC232003 would fundamentally alter the experimental outcome due to differences in binding site, downstream epigenetic effects, and off-target profiles. The following sections quantify NSC232003's specific performance characteristics against relevant comparators to inform precise scientific selection.

PHD-domain binders (e.g., MLD5) do not disrupt DNMT1/UHRF1 complex formation, altering epigenetic endpoint interpretation.
UF146 shows sub-micromolar biochemical affinity but lacks reported cellular DNMT1/UHRF1 disruption data, limiting direct substitution.
Anthracycline-derived inhibitors (e.g., mitoxantrone) introduce topoisomerase II poisoning, confounding UHRF1-specific epigenetic readouts.

NSC232003 Performance Data


DNMT1/UHRF1 Interaction Disruption

NSC232003 inhibits the DNMT1/UHRF1 protein-protein interaction in U251 glioma cells with an IC50 of 15 µM [1]. In contrast, the PHD-domain inhibitor MLD4 shows an IC50 of 12.4 µM for the UHRF1-histone H3 interaction but does not directly affect DNMT1/UHRF1 complex formation . UF146, a more potent SRA binder (IC50 499.4 nM in FRET), lacks reported cellular IC50 data for DNMT1/UHRF1 disruption . Mitoxantrone, an anthracycline with UHRF1-SRA inhibitory activity, exhibits an IC50 of 1.53 µM in a TR-FRET assay but this potency is confounded by its known activity as a topoisomerase II poison [2].

DNMT1/UHRF1 Disruption
Head-to-head
NSC232003 IC50 = 15 µM (U251 cells, PLA)
Comparators: MLD4 (12.4 µM, PHD target), UF146 (0.499 µM FRET, no cellular), mitoxantrone (1.53 µM TR-FRET, topo II)
Supports DNMT1/UHRF1 disruption studies with cellular validation context.
Comparator assay context may differ; review required.
Epigenetics DNA methylation UHRF1 inhibition

Global DNA Demethylation Efficacy

NSC232003 induces global DNA cytosine demethylation in U251 glioma cells with an IC50 of 15 µM for 5-methylcytosine (5mC) reduction after 72 hours of treatment . This functional consequence directly correlates with DNMT1/UHRF1 disruption. In comparison, the anthracycline mitoxantrone shows dose-responsive global DNA demethylation but also exhibits DNA intercalation and topoisomerase II inhibition, confounding epigenetic interpretation [1]. The uracil derivative scaffold of NSC232003 is not known to intercalate into DNA .

Global Demethylation IC50
Cross-study comparable
IC50 = 15 µM (5mC, 72h, U251 cells, ELISA)
Supports DNA methylation endpoint studies with clean epigenetic profile.
Attribution to UHRF1 inhibition supported; no DNA intercalation reported.
DNA methylation Epigenetic reprogramming Cancer research

In Vivo Xenograft Efficacy

In a KYSE450 esophageal cancer xenograft mouse model, NSC232003 administered intraperitoneally at 5 mg/kg for 3 weeks significantly inhibited UHRF1 activity and suppressed tumor growth [1]. Furthermore, combination with the DNMT inhibitor SGI-1027 more effectively disrupted the UHRF1-DNMT positive feedback loop and enhanced tumor suppression [1]. In contrast, many alternative UHRF1 inhibitors (e.g., UF146, MLD4) lack published in vivo efficacy data [2].

In Vivo Xenograft Model
Data to verify
5 mg/kg i.p. in KYSE450 xenograft, 3-week dosing; reported UHRF1 inhibition and tumor growth suppression
Supports in vivo UHRF1 model-response studies; verification recommended.
Source: vendor product page; peer-reviewed validation pending.
In vivo pharmacology Xenograft Esophageal cancer

Free NCI/DTP Availability

NSC232003 is a uracil derivative freely available from the NCI/DTP Repository [1]. In contrast, commercially sourced UHRF1 inhibitors such as UF146, MLD4, and MLD5 are only accessible through commercial vendors at significant cost (e.g., UF146 5 mg approx. $200-300) . This free availability eliminates budgetary constraints for initial proof-of-concept studies and facilitates large-scale screening campaigns.

NCI/DTP Availability
Source review
No cost for academic research via NCI/DTP Repository
Enables cost-effective screening and procurement for academic labs.
Non-profit research use; commercial alternatives ~$200-300/5 mg.
Chemical probe Academic research Procurement

NSC232003 Research Applications


DNA Methylation Inheritance Dissection

NSC232003 is uniquely suited as a chemical probe to interrogate the role of UHRF1 in maintaining DNA methylation patterns during replication. Its defined IC50 for DNMT1/UHRF1 disruption (15 µM) and global demethylation (15 µM) in U251 cells [1] enable precise dose-response studies to link UHRF1 inhibition to downstream epigenetic and transcriptional changes. As the first reported UHRF1 SRA-domain inhibitor [1], it serves as a benchmark tool in the field.

Preclinical In Vivo UHRF1 Therapy

Researchers evaluating UHRF1 as a therapeutic target in cancer can leverage NSC232003's documented in vivo activity. The compound has shown significant UHRF1 inhibition and tumor growth suppression in a KYSE450 esophageal cancer xenograft model at 5 mg/kg i.p. over 3 weeks [2]. This provides a validated dosing regimen for exploring UHRF1 inhibition in animal models, a capability not yet established for many alternative UHRF1 inhibitors [3].

Epigenetic Combination Therapy Screening

NSC232003's ability to synergize with DNMT inhibitors (e.g., SGI-1027) in disrupting the UHRF1-DNMT positive feedback loop [2] makes it a valuable tool for identifying and validating combination epigenetic therapies. The clean mechanism of action (no reported DNA intercalation or topoisomerase inhibition) ensures that observed synergy can be confidently attributed to targeted epigenetic modulation rather than nonspecific cytotoxicity [1].

Cost-Effective Epigenetic Screening

Academic screening centers and core facilities can procure NSC232003 at no cost through the NCI/DTP Repository [1], eliminating the financial barriers associated with commercial UHRF1 inhibitors that typically cost $40-60/mg . This enables high-throughput or high-content screening campaigns aimed at identifying synthetic lethal partners or novel biological contexts for UHRF1 dependency.

Application
Selection Property
Validation Focus
DNA methylation maintenance studies
SRA-domain chemical probe
DNMT1/UHRF1 complex disruption endpoints
In vivo UHRF1 inhibition model-response
Reported xenograft model activity
Tumor growth suppression and pharmacodynamic endpoints
Combination epigenetic probe studies
Mechanism-specific inhibition, no DNA intercalation
Synergy with DNMT inhibitor endpoints
Academic screening and core facility workflows
Free NCI/DTP availability
High-throughput screening feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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